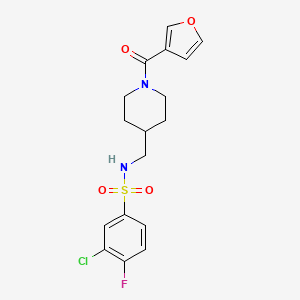

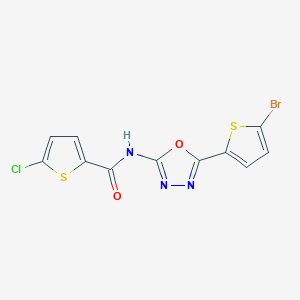

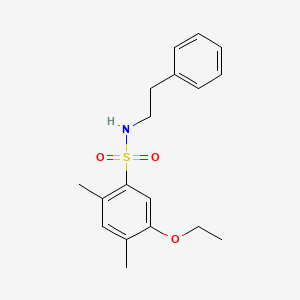

![molecular formula C17H18N2O2 B2467097 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157283-37-8](/img/structure/B2467097.png)

6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one” is a complex organic molecule. It is related to the class of compounds known as 1,2,3,4-tetrahydroisoquinolines . These compounds are a large group of natural products that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Scientific Research Applications

Antitumor and Cytotoxic Activities

Tetrahydroquinoline derivatives have been studied for their potential antitumor and cytotoxic activities. Compounds like 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines have shown a strong relationship between their selective cytotoxic activity on specific cell lines and the substitutions presented in the aryl ring of the tetrahydroquinoline derivatives (Kouznetsov et al., 2016).

Molecular Docking and Inhibitory Effects

Molecular docking studies of tetrahydroquinoline derivatives have demonstrated inhibitory effects towards various proteins involved in inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial activities. Certain compounds have shown significant interactions with active site amino acids, highlighting their potential as multifunctional lead compounds for further study (Nair et al., 2014).

Antifungal Properties

Some tetrahydroquinoline derivatives have been synthesized and evaluated for their antifungal properties. Compounds have shown activity against clinically important fungi, including yeasts and dermatophytes, with the removal of certain groups and the introduction of hydroxyl groups in substituents causing a significant improvement in antifungal activity. These results suggest the potential of these compounds as antifungal agents (Bohórquez et al., 2015).

Insecticidal Activity

Tetrahydroquinoline derivatives have also been studied for their insecticidal activities. Certain pyridine derivatives related to tetrahydroquinolines have shown strong aphidicidal activities, indicating the potential of these compounds in agricultural applications (Bakhite et al., 2014).

Tubulin Polymerization Inhibition

Studies have indicated that specific indenopyrazoles, structurally related to tetrahydroquinolines, exhibit antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization. This inhibition disrupts microtubule formation and induces cell cycle arrest, suggesting the potential of these compounds in cancer therapy (Minegishi et al., 2015).

Future Directions

The future directions for research on “6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one” and related compounds could involve further exploration of their biological activities and potential therapeutic applications, as well as the development of novel analogs with potent biological activity .

properties

IUPAC Name |

6-[(2-methoxyphenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-21-16-5-3-2-4-13(16)11-18-14-7-8-15-12(10-14)6-9-17(20)19-15/h2-5,7-8,10,18H,6,9,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGXLWRVJHTCCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

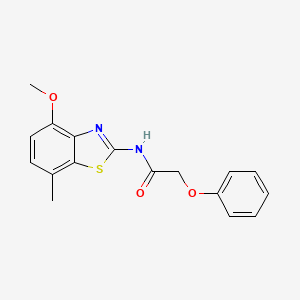

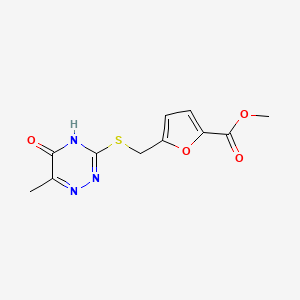

![N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2467028.png)

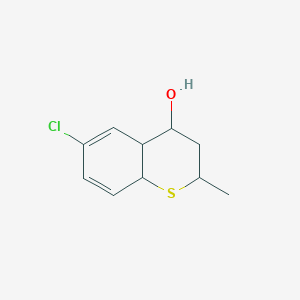

![N-(4-chlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2467029.png)

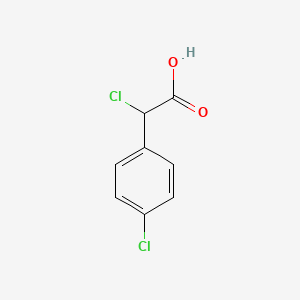

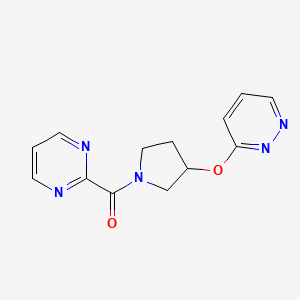

![6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2467032.png)